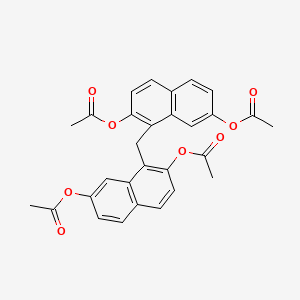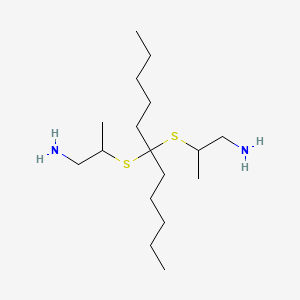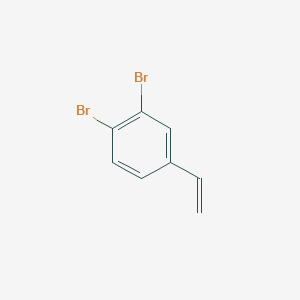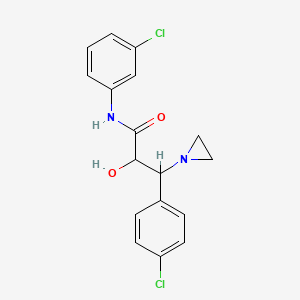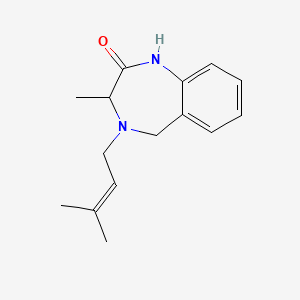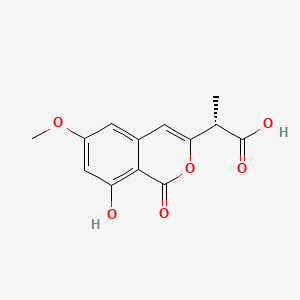
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups such as hydroxy, methoxy, and acetic acid. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The initial step involves the cyclization of suitable precursors to form the benzopyran ring. This can be achieved through various cyclization reactions, such as the Pechmann condensation.
Introduction of Functional Groups: Subsequent steps involve the introduction of hydroxy, methoxy, and acetic acid groups through selective functionalization reactions. These reactions may include hydroxylation, methylation, and carboxylation.
Stereoselective Synthesis: The final step involves the stereoselective synthesis to obtain the desired (alphaS)- configuration. This can be achieved using chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Aplicaciones Científicas De Investigación
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are studied for therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-, ®-: This compound shares a similar benzopyran ring structure but differs in the position and type of functional groups.
6,8-Dihydroxy-3-methyl-1H-2-benzopyran-1-one: Another similar compound with different functional groups and potential biological activities.
Uniqueness
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
329040-84-8 |
|---|---|
Fórmula molecular |
C13H12O6 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
(2S)-2-(8-hydroxy-6-methoxy-1-oxoisochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O6/c1-6(12(15)16)10-4-7-3-8(18-2)5-9(14)11(7)13(17)19-10/h3-6,14H,1-2H3,(H,15,16)/t6-/m0/s1 |
Clave InChI |
BPZCXUROMKDLGX-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |
SMILES canónico |
CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



